molecular formula C11H15NO6 B12701847 3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate CAS No. 29541-95-5

3-(4-Hydroxy-2-methoxyphenoxy)-1,2-propanediol 1-carbamate

Cat. No.: B12701847
CAS No.: 29541-95-5
M. Wt: 257.24 g/mol
InChI Key: IWSVCSXGAQOZED-UHFFFAOYSA-N
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Description

4-Hydroxymethocarbamol is a derivative of methocarbamol, a centrally acting muscle relaxant. Methocarbamol is commonly used to treat muscle spasms and discomfort associated with acute musculoskeletal conditions. 4-Hydroxymethocarbamol retains the core structure of methocarbamol but includes a hydroxyl group, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethocarbamol can be achieved through several methods. One common approach involves the hydroxylation of methocarbamol. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of 4-Hydroxymethocarbamol may involve large-scale hydroxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethocarbamol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to methocarbamol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Reversion to methocarbamol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxymethocarbamol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Explored for its muscle relaxant properties and potential therapeutic applications in treating muscle spasms and related conditions.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxymethocarbamol is thought to be similar to that of methocarbamol, involving central nervous system depression. It may act by blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal pathways, and prolonging the refractory period of muscle fibers. The hydroxyl group may influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: The parent compound, used as a muscle relaxant.

    Guaifenesin: A related compound with expectorant properties.

    Carisoprodol: Another muscle relaxant with a similar mechanism of action.

Uniqueness

4-Hydroxymethocarbamol is unique due to the presence of the hydroxyl group, which may enhance its solubility, reactivity, and potential biological activity compared to methocarbamol. This modification can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

CAS No.

29541-95-5

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

[2-hydroxy-3-(4-hydroxy-2-methoxyphenoxy)propyl] carbamate

InChI

InChI=1S/C11H15NO6/c1-16-10-4-7(13)2-3-9(10)17-5-8(14)6-18-11(12)15/h2-4,8,13-14H,5-6H2,1H3,(H2,12,15)

InChI Key

IWSVCSXGAQOZED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)OCC(COC(=O)N)O

Origin of Product

United States

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